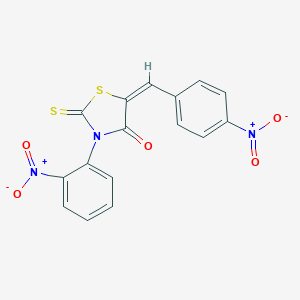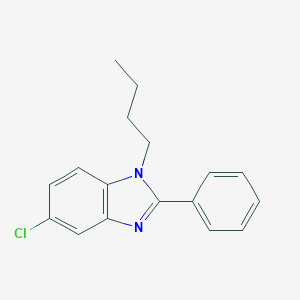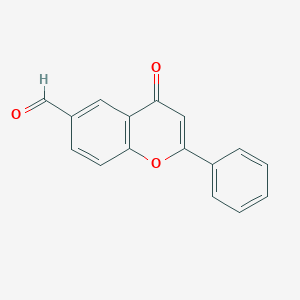![molecular formula C24H17N3OS B304565 [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone involves the inhibition of specific enzymes and pathways involved in cell growth and proliferation. This compound has been shown to target multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties and can effectively reduce inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone in lab experiments is its high potency and specificity. This compound can effectively target specific signaling pathways and enzymes, making it a valuable tool for studying various biological processes. However, one limitation of this compound is its relatively high cost, which may limit its widespread use in certain research settings.
Direcciones Futuras
There are several potential future directions for research involving [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone. One area of interest is in the development of novel cancer therapies that utilize this compound as a key component. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify other potential applications in various fields, such as immunology and neurology.
In conclusion, [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone is a promising compound with a wide range of potential applications in scientific research. Its high potency and specificity make it a valuable tool for studying various biological processes, and its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of novel therapies. Further research is needed to fully explore the potential of this compound and to identify other potential applications in various fields.
Métodos De Síntesis
The synthesis of [4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone involves the reaction of 4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-amine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction typically occurs at elevated temperatures and requires careful monitoring to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can effectively inhibit the growth and proliferation of cancer cells.
Propiedades
Nombre del producto |
[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone |
|---|---|
Fórmula molecular |
C24H17N3OS |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
(4-methyl-2-phenyl-5-pyrrol-1-ylthieno[2,3-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C24H17N3OS/c1-16-19-20(27-14-8-9-15-27)22(21(28)17-10-4-2-5-11-17)29-24(19)26-23(25-16)18-12-6-3-7-13-18/h2-15H,1H3 |
Clave InChI |
TUQRDTLIORBHQK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)N5C=CC=C5 |
SMILES canónico |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)N5C=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)

![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)

![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)

![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)



